

Manganese(2+) coordination chemistry in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese(2+)

Cat. No.: B105993

[Get Quote](#)

An In-Depth Technical Guide to the Aqueous Coordination Chemistry of **Manganese(2+)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is a first-row transition metal that plays a critical role in a vast array of chemical and biological processes, from industrial catalysis to the oxygen-evolving complex in photosynthesis.^{[1][2]} It can exist in multiple oxidation states, ranging from -3 to +7.^{[3][4]} In aqueous solutions, the divalent manganese(II) ion (Mn^{2+}) is the most stable and predominant form under non-oxidizing conditions across a wide pH range.^{[4][5][6]} Its unique electronic configuration and kinetic lability dictate its coordination chemistry, influencing its transport, bioavailability, and function in biological systems.^{[3][7]} This guide provides a detailed examination of the fundamental principles governing $Mn(2+)$ coordination in aqueous environments, focusing on the structure of its aqua ion, hydrolysis, ligand exchange kinetics, complex formation, and the experimental methodologies used for its characterization.

The Hexaaqua Manganese(2+) Ion: $[Mn(H_2O)_6]^{2+}$

In the absence of competing ligands, the $Mn(2+)$ ion in water exists as the hexaaqua complex, $[Mn(H_2O)_6]^{2+}$.^{[8][9]}

- Structure and Coordination: X-ray diffraction and other spectroscopic methods have confirmed that the primary coordination sphere consists of six water molecules arranged in a

regular octahedral geometry around the central Mn(2+) ion.[8][10][11] The Mn-O bond distances are typically around 2.18 Å.

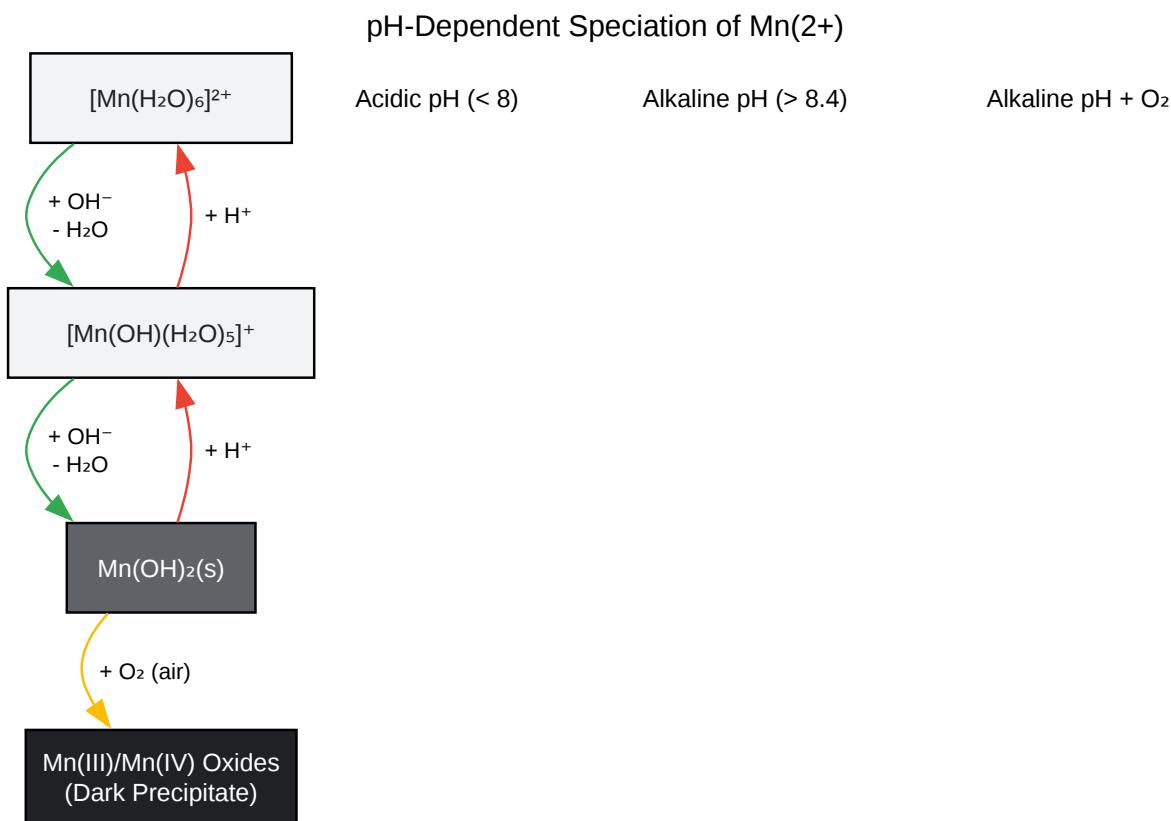
- **Electronic Configuration and Properties:** The Mn(2+) ion has a d⁵ electronic configuration. In the octahedral field created by the six water ligands, which are considered weak-field ligands, the electrons adopt a high-spin configuration (t_{2g}³ e_g²).[11] This results in five unpaired electrons, making the ion highly paramagnetic.[11] The half-filled d-shell confers high thermodynamic stability (no ligand field stabilization energy), which contributes to its kinetic lability and the characteristic very pale pink or colorless appearance of its aqueous solutions.[5][7][9]

Table 1: Physicochemical Properties of the Mn(2+) Aqua Ion

Property	Value	Reference
Ionic Radius (6-coordinate)	0.83 Å (high-spin)	[7]
Electronic Configuration	[Ar] 3d ⁵ (high-spin)	[11]
Coordination Geometry	Octahedral	[8][11]
Appearance in Solution	Very pale pink / Colorless	[5]
Water Exchange Rate Constant (k _{ex} at 298 K)	2.1 × 10 ⁷ s ⁻¹	[12][13]

Hydrolysis and pH-Dependent Speciation

The [Mn(H₂O)₆]²⁺ ion is a weak acid, capable of donating protons from its coordinated water molecules in a pH-dependent manner. This process, known as hydrolysis, leads to the formation of various hydroxo species.[8][14] The first hydrolysis step is:



At neutral to acidic pH (up to ~8.0-8.5), the free aqua ion, [Mn(H₂O)₆]²⁺, is the predominant species.[4][15] As the pH increases, further deprotonation occurs, leading to the precipitation of insoluble manganese(II) hydroxide, Mn(OH)₂, typically above pH 8.4.[15][16] In alkaline media, Mn(2+) is highly susceptible to oxidation by air to form darker brown precipitates of higher oxidation state manganese oxides/hydroxides.[5][16][17]

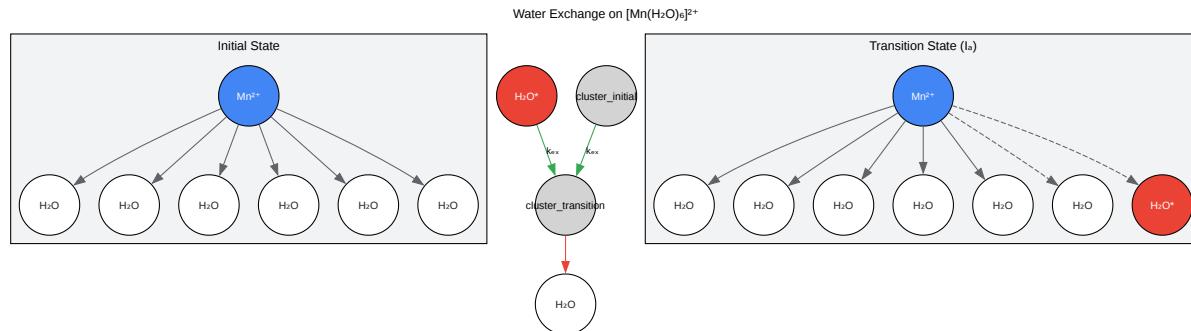
Table 2: Hydrolysis Constants for Mn(2+) at 298 K (Infinite Dilution)

Equilibrium Reaction	log K
$\text{Mn}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{MnOH}^+ + \text{H}^+$	-10.58 ± 0.04
$\text{Mn}^{2+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Mn}(\text{OH})_2(\text{aq}) + 2\text{H}^+$	-22.18 ± 0.20
$\text{Mn}^{2+} + 3\text{H}_2\text{O} \rightleftharpoons \text{Mn}(\text{OH})_3^- + 3\text{H}^+$	-34.34 ± 0.45
$2\text{Mn}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{Mn}_2\text{OH}^{3+} + \text{H}^+$	-10.56

Data sourced from Brown and Ekberg (2016) as cited in NECTAR COST.[18]

[Click to download full resolution via product page](#)

Figure 1: Simplified pathway for the hydrolysis and oxidation of Mn(2+) in water.


Kinetics of Water Exchange

The rate at which coordinated water molecules in the first solvation shell exchange with bulk solvent molecules is a key indicator of the complex's lability. Mn(2+) is characterized by a very fast water exchange rate, making it one of the most labile divalent first-row transition metal ions.[\[12\]](#) This high lability is a direct consequence of the d⁵ high-spin configuration, which lacks ligand-field stabilization energy, resulting in weaker metal-ligand bonds. The mechanism of water exchange is generally considered to be an associative interchange (I_a) process.[\[19\]](#)[\[20\]](#)

Table 3: Water Exchange Rate Constants (k_{ex}) for Divalent Hexaaqua Metal Ions at 298 K

Metal Aqua Ion	log k _{ex} (s ⁻¹)
V ²⁺	2.0
Ni ²⁺	4.5
Co ²⁺	6.5
Fe ²⁺	6.6
Mn ²⁺	7.3
Zn ²⁺	7.5
Cu ²⁺	9.0
Cr ²⁺	9.0

Data adapted from Helm & Merbach.[\[12\]](#)

[Click to download full resolution via product page](#)

Figure 2: Associative interchange (I_a) mechanism for water exchange on Mn(2+).

Complex Formation with Ligands

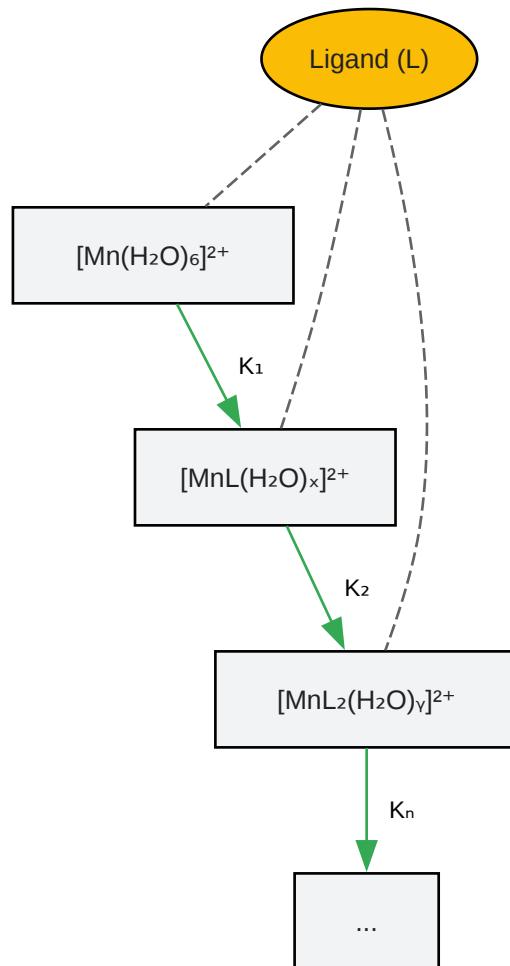

The labile nature of the aqua ion means that the coordinated water molecules can be readily substituted by other ligands. Mn(2+) is classified as a borderline hard acid and thus forms complexes with a wide variety of both hard (e.g., O-donors) and borderline (e.g., N-donors) ligands.^[3] The stability of these complexes is quantified by the stability constant (log K).

Table 4: Stability Constants (log K₁) for Selected Mn(2+) Complexes

Ligand	Donor Atoms	log K ₁	Conditions	Reference(s)
Bicarbonate (HCO ₃ ⁻)	O	~1.8	22°C	[21]
Sulfate (SO ₄ ²⁻)	O	2.25	25°C	[22]
Citrate (C ₆ H ₅ O ₇ ³⁻)	O	3.4 - 4.2	Varies	[23]
Pyrocatechic Acid	O, O	8.82	37°C, I=0.15M	[24]
Benzoic Acid	O	1.45	25°C	[25]
Ethylenediaminetetraacetate (EDTA ⁴⁻)	N, O	13.64	25°C, I=0.2M	[26]
Diethylenetriaminopentaacetate (DTPA ⁵⁻)	N, O	15.6	20°C, I=0.1M	[27]
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA ⁴⁻)	N, O	15.2	25°C, I=0.1M	[27][28]

Note: Stability constants are highly dependent on experimental conditions such as temperature and ionic strength.

Stepwise Formation of a Mn(II)-Ligand Complex

[Click to download full resolution via product page](#)

Figure 3: Stepwise ligand substitution on the Mn(2+) aqua ion.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to investigate the structure, thermodynamics, and kinetics of Mn(2+) complexes in solution.

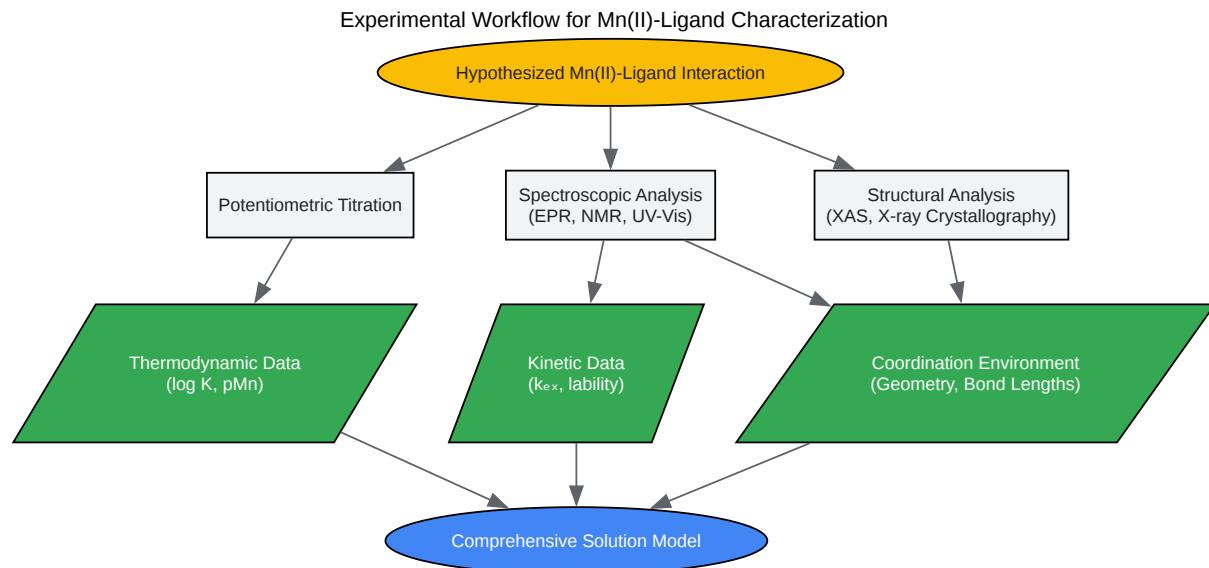
6.1 Potentiometry Potentiometry is the primary method for determining protonation constants of ligands and the stability constants of metal complexes.[24][29]

- Methodology:
 - A solution containing known concentrations of the Mn(2+) salt and the ligand is prepared in a thermostatted vessel with a constant ionic strength background electrolyte (e.g.,

KNO_3 , NaCl).[\[24\]](#)[\[30\]](#)

- The solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH).
- The potential (converted to pH) is measured after each addition of titrant using a calibrated glass electrode.
- The resulting pH vs. volume titration curve for the metal-ligand system is compared to curves for the ligand alone and strong acid alone.
- Specialized software (e.g., HYPERQUAD) is used to analyze the titration data, fitting it to a chemical model to refine the stability constants ($\log K$) for the proposed $[\text{Mn}_x\text{L}_y\text{H}_2]$ species.

6.2 Electron Paramagnetic Resonance (EPR) Spectroscopy EPR is a powerful technique for studying paramagnetic species like high-spin Mn^{2+} . It provides information about the coordination environment and ligand binding.[\[21\]](#)[\[31\]](#)


- Methodology:
 - A solution of Mn^{2+} with or without the ligand is prepared. For solution-state studies, samples are often frozen to 77 K (liquid nitrogen) to obtain well-resolved spectra.
 - The sample is placed in the EPR spectrometer's resonant cavity.
 - The microwave frequency is held constant while the external magnetic field is swept.
 - The absorption of microwave radiation by the unpaired electrons is detected.
 - The spectrum of aqueous Mn^{2+} is characterized by a distinctive six-line signal centered at $g \approx 2.0$, arising from the hyperfine coupling between the electron spin ($S=5/2$) and the manganese nucleus ($I=5/2$).[\[21\]](#) Changes in the line shape, intensity, and hyperfine splitting constant upon ligand addition indicate complex formation and provide insight into the symmetry and nature of the coordination sphere.[\[21\]](#)[\[31\]](#)

6.3 Nuclear Magnetic Resonance (NMR) Spectroscopy While the paramagnetism of Mn^{2+} precludes direct observation of the metal ion by NMR, its effect on nearby nuclei is a valuable probe for studying kinetics and binding.[\[8\]](#)

- Methodology (for Water Exchange):
 - An aqueous solution of a Mn(2+) salt is prepared in water enriched with the ^{17}O isotope.
 - ^{17}O NMR spectra are recorded over a range of temperatures.
 - The paramagnetic Mn(2+) ion causes significant broadening of the ^{17}O NMR signal of the water molecules.
 - The rate of water exchange (k_{ex}) is determined by analyzing the temperature dependence of the transverse relaxation rate (or line width) of the ^{17}O signal, using the Swift-Connick equations.[13]

6.4 Other Techniques

- UV-Vis Spectrophotometry: Used to study complex formation, particularly if the ligand or complex has a chromophore. The d-d transitions for Mn(2+) are spin-forbidden, resulting in very low molar absorptivity and the characteristic pale color, which can limit the utility of this method.[24]
- X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS can provide information about the average coordination number and Mn-ligand bond distances in solution, complementing solid-state data from X-ray crystallography.
- Electrochemistry: Methods like cyclic voltammetry can be used to determine the stoichiometry and stability constants of complexes by observing the shift in the $\text{Mn}^{2+}/\text{Mn}^0$ reduction potential upon addition of a ligand.[21]

[Click to download full resolution via product page](#)

Figure 4: General workflow for characterizing Mn(2+) complexes in solution.

Conclusion

The aqueous coordination chemistry of **manganese(2+)** is defined by its d^5 high-spin electronic configuration. This results in an octahedrally coordinated, highly labile aqua ion, $[\text{Mn}(\text{H}_2\text{O})_6]^{2+}$, that readily undergoes ligand substitution with a wide range of donor molecules. Its behavior in solution is strongly pH-dependent, with hydrolysis leading to the formation of hydroxo species and eventual precipitation at alkaline pH. A comprehensive understanding of these principles—thermodynamics, kinetics, and structure—is essential for researchers in fields ranging from bioinorganic chemistry to drug development, where the controlled chelation and delivery of manganese ions are of paramount importance. The application of a suite of experimental techniques, from potentiometry to advanced spectroscopy, is crucial for elucidating the complex equilibria that govern Mn(2+) speciation in aqueous systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese matere bonds in biological systems: PDB inspection and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01701C [pubs.rsc.org]
- 2. Manganese (Mn): Redox properties, coordination chemistry and biological implications | Research, Society and Development [rsdjournal.org]
- 3. nadir.net.technion.ac.il [nadir.net.technion.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 6. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Two-dimensional Manganese(II) Coordination Polymer Complex Containing Aqua, Diethyl Phosphate and Chloride Ligands: Synthesis, Spectroscopic Characterization, Thermal Analyses, and Crystal Structure [inorgchemres.org]
- 11. Hexa aqua manganese 2 ion contain five unpair electrone explain using CFT.. [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-Dependent solution dynamics of a manganese(II) polyoxometalate, $[\text{Mn}_4(\text{H}_2\text{O})_2(\text{P}_2\text{W}_{15}\text{O}_{56})_2](16-)$, and $[\text{Mn}(\text{H}_2\text{O})_6](2+)$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]

- 18. cost-nectar.eu [cost-nectar.eu]
- 19. researchgate.net [researchgate.net]
- 20. The organometallic fac-[(CO)3Mn(H₂O)3]⁺ aquaion: base-hydrolysis and kinetics of H₂O-substitution. | Semantic Scholar [semanticscholar.org]
- 21. Carbonate Complexation of Mn²⁺ in Aqueous Phase: Redox Behavior and Ligand Binding Modes by Electrochemistry and EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. (PDF) Thermodynamics of Citrate Complexation With Mn²⁺, [research.amanote.com]
- 24. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 25. tsijournals.com [tsijournals.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exceptional Manganese(II) Stability and Manganese(II)/Zinc(II) Selectivity with Rigid Polydentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jchps.com [jchps.com]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Manganese(2+) coordination chemistry in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105993#manganese-2-coordination-chemistry-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com